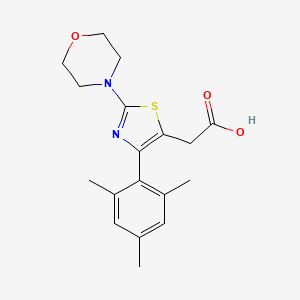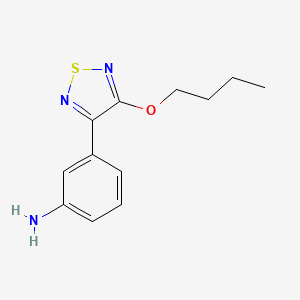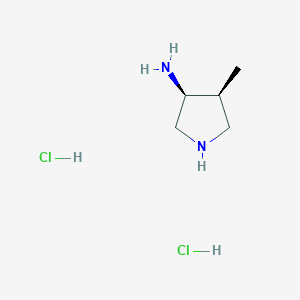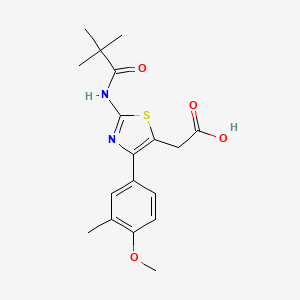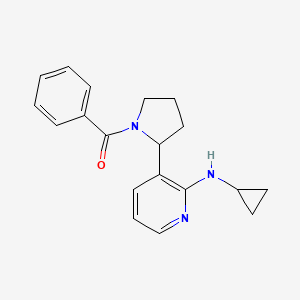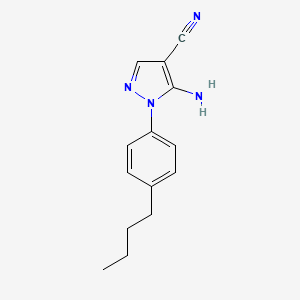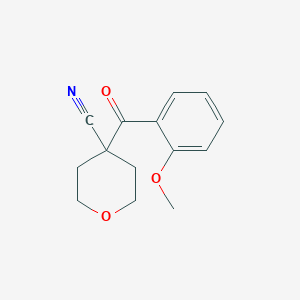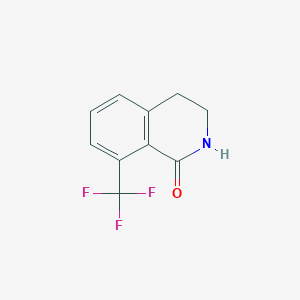
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of trifluoromethylated isoquinolines. These compounds are known for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is particularly notable for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of isoquinoline derivatives using reagents such as (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . This method is applicable to both aliphatic and aromatic isoquinoline derivatives and exhibits wide functional group compatibility.
Industrial Production Methods
Industrial production of trifluoromethylated compounds often involves large-scale trifluoromethylation reactions using specialized equipment and conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.
化学反应分析
Types of Reactions
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
科学研究应用
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
作用机制
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group but differ in their aromatic frameworks.
Trifluoromethylated Ketones: These compounds have a carbonyl group in place of the isoquinoline structure.
Trifluoromethylated Alkenes: These compounds contain a double bond instead of the isoquinoline ring.
Uniqueness
8-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline framework combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
属性
分子式 |
C10H8F3NO |
|---|---|
分子量 |
215.17 g/mol |
IUPAC 名称 |
8-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-3H,4-5H2,(H,14,15) |
InChI 键 |
HYYNUVMAJHYKCM-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C1C=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


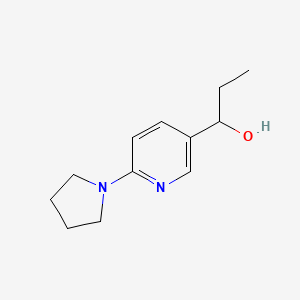
![4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11797619.png)

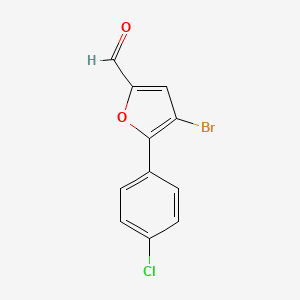
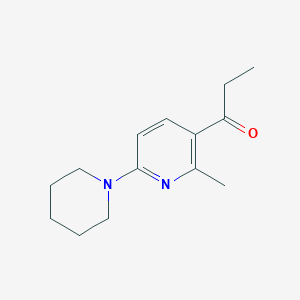
![4-Chloro-2-methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B11797648.png)

